molecular formula C13H19N B143951 3-[(4-Methylphenyl)methyl]piperidine CAS No. 136421-81-3

3-[(4-Methylphenyl)methyl]piperidine

Cat. No. B143951
CAS RN: 136421-81-3
M. Wt: 189.3 g/mol
InChI Key: DUOKGZWRUWUHQT-UHFFFAOYSA-N
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Description

“3-[(4-Methylphenyl)methyl]piperidine” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .


Molecular Structure Analysis

The molecular weight of “3-[(4-Methylphenyl)methyl]piperidine” is 189.3 . The InChI code is 1S/C13H19N/c1-11-4-6-13 (7-5-11)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . They are also used as reactants for the synthesis of phenylpropenamide derivatives for anti-hepatitis B virus activity and CB2 receptor agonists for the treatment of chronic pain .

Scientific Research Applications

Drug Designing

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have been utilized as antiviral agents . The piperidine nucleus plays a crucial role in the development of antiviral drugs .

Antimalarial Applications

Piperidine derivatives have also been used in the development of antimalarial drugs . The unique structure of the piperidine nucleus contributes to the antimalarial properties of these compounds .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . These compounds can be used in the treatment of various bacterial and fungal infections .

Antihypertensive Applications

Piperidine derivatives have been used as antihypertensive agents . They can help in controlling high blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help in relieving pain and reducing inflammation .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help in the treatment of various psychiatric disorders .

Safety and Hazards

While specific safety and hazard information for “3-[(4-Methylphenyl)methyl]piperidine” is not available, it’s important to handle similar compounds with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-[(4-Methylphenyl)methyl]piperidine” and similar compounds may have potential applications in drug discovery and development.

properties

IUPAC Name

3-[(4-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKGZWRUWUHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408615
Record name 3-(4-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-benzyl)-piperidine

CAS RN

136421-81-3
Record name 3-(4-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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